N-(3-Oxo-1,2,3-triphenylpropyl)benzenesulfonamide
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Overview
Description
N-(3-Oxo-1,2,3-triphenylpropyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a 3-oxo-1,2,3-triphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-1,2,3-triphenylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a suitable amine precursor. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-1,2,3-triphenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Oxo-1,2,3-triphenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to cell death. The inhibition of carbonic anhydrase IX is achieved through the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
N-(3-Oxo-1,2,3-triphenylpropyl)benzenesulfonamide derivatives: These compounds have similar structures but different substituents on the benzenesulfonamide group.
Other benzenesulfonamides: Compounds such as sulfanilamide and sulfamethoxazole share the benzenesulfonamide core structure but differ in their side chains.
Uniqueness
This compound is unique due to its specific 3-oxo-1,2,3-triphenylpropyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to inhibit carbonic anhydrase IX, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
90867-72-4 |
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Molecular Formula |
C27H23NO3S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3-oxo-1,2,3-triphenylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C27H23NO3S/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28-32(30,31)24-19-11-4-12-20-24/h1-20,25-26,28H |
InChI Key |
ISMXHIKURQXDSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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